2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the indole ring and an acetamide group linked to a 3,4-dimethoxyphenethyl moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The indole derivative is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting intermediate is reacted with chloroacetyl chloride to form the acetamide group.
Attachment of the 3,4-Dimethoxyphenethyl Group: Finally, the compound is coupled with 3,4-dimethoxyphenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- 3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone
- 6-[(4-chlorobenzyl)thio]-3-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydro-1,3,5-triazine
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O3/c1-32-25-12-9-19(15-26(25)33-2)13-14-29-27(31)16-21-18-30(24-6-4-3-5-23(21)24)17-20-7-10-22(28)11-8-20/h3-12,15,18H,13-14,16-17H2,1-2H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOFBWCKMNVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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